molecular formula C8H16ClNO2 B1416619 3-(Piperidin-2-yl)propanoic acid hydrochloride CAS No. 99310-43-7

3-(Piperidin-2-yl)propanoic acid hydrochloride

Cat. No. B1416619
CAS RN: 99310-43-7
M. Wt: 193.67 g/mol
InChI Key: ZAPBKKVFWAVUHL-UHFFFAOYSA-N
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Description

“3-(Piperidin-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 .


Molecular Structure Analysis

The InChI code for “3-(Piperidin-2-yl)propanoic acid hydrochloride” is 1S/C8H15NO2.ClH/c10-8(11)5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2,(H,10,11);1H . This indicates the presence of a piperidine ring attached to a propanoic acid group, and a hydrochloride group.


Physical And Chemical Properties Analysis

“3-(Piperidin-2-yl)propanoic acid hydrochloride” is a solid compound . Other physical and chemical properties such as density, boiling point, and melting point are not available in the retrieved data.

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Unluer et al. (2016) involved the synthesis of Mannich bases with a piperidine moiety, leading to compounds like 3-(piperidin-4-yl)-1-propanone hydrochlorides. These compounds were evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities, revealing potential therapeutic applications. Specifically, a derivative showed effective cytotoxicity and apoptosis induction in oral squamous cell carcinoma cells, highlighting a possible role in cancer treatment (Unluer et al., 2016).

Safety and Hazards

The safety data sheet for “3-(Piperidin-2-yl)propanoic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

3-piperidin-2-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPBKKVFWAVUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655105
Record name 3-(Piperidin-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-2-yl)propanoic acid hydrochloride

CAS RN

99310-43-7
Record name 3-(Piperidin-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-2-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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